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Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Methyl-n-propylaniline, a tertiary amine of interest in various fields of chemical research and

development. Due to the limited availability of direct experimental spectra for N-Methyl-n-
propylaniline, this document presents a detailed analysis based on predicted values and

comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This

guide is intended for researchers, scientists, and professionals in drug development seeking a

thorough understanding of the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data
The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N-Methyl-n-propylaniline. The data is presented in

tabular format for clarity and ease of comparison with its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Methyl-n-propylaniline is predicted to show distinct signals

corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-
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methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

Proton Assignment

(N-Methyl-n-

propylaniline)

Predicted Chemical

Shift (δ, ppm)

N-methylaniline

(Experimental, ppm)

N-propylaniline

(Experimental, ppm)

Aromatic Protons

(C₆H₅)
6.6 - 7.3

6.71 (d), 6.84 (t), 7.31

(td)[1]
6.5 - 7.2

N-CH₂ (Propyl) ~3.2 - ~3.0

CH₂ (Propyl) ~1.6 - ~1.6

CH₃ (Propyl) ~0.9 - ~0.9

N-CH₃ (Methyl) ~2.9 2.91 (s)[1] -

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment

(N-Methyl-n-

propylaniline)

Predicted Chemical

Shift (δ, ppm)

N-methylaniline

(Experimental, ppm)

N-propylaniline

(Experimental, ppm)

Aromatic C (C-N) ~149 149.45[1] ~148

Aromatic C (ortho) ~112 112.50[1] ~112

Aromatic C (meta) ~129 129.28[1] ~129

Aromatic C (para) ~117 117.28[1] ~116

N-CH₂ (Propyl) ~55 - ~48

CH₂ (Propyl) ~20 - ~23

CH₃ (Propyl) ~11 - ~11

N-CH₃ (Methyl) ~38 30.76[1] -
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Predicted

Wavenumber (cm⁻¹)

N-methylaniline

(Experimental, cm⁻¹)

N-propylaniline

(Experimental, cm⁻¹)

C-H stretch (aromatic) 3000 - 3100 ~3050 ~3050

C-H stretch (aliphatic) 2850 - 3000 ~2900 ~2950

C=C stretch

(aromatic)
1500 - 1600 ~1600, ~1500 ~1600, ~1500

C-N stretch 1250 - 1350 ~1300 ~1300

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm⁻¹[2].

This peak would be absent in the spectrum of the tertiary amine, N-Methyl-n-propylaniline.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak (M+) for N-Methyl-n-propylaniline is expected at m/z

149, corresponding to its molecular weight.

Ion Predicted m/z
N-methylaniline

(m/z)
N-propylaniline (m/z)

[M]⁺ 149 107[3] 135[4]

[M-CH₃]⁺ 134 92 -

[M-C₂H₅]⁺ 120 - 106[4]

[C₆H₅NHCH₂]⁺ 106 - 106[4]

[C₆H₅NCH₃]⁺ 106 106[3] -

[C₆H₅]⁺ 77 77[3] 77
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The fragmentation of N-Methyl-n-propylaniline is expected to involve the loss of alkyl groups

attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the

loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the

propyl group.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility

of the compound. For quantitative analysis, a known amount of an internal standard, such as

tetramethylsilane (TMS), is added.

Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve

optimal resolution. For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
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Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.

Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR

spectrum is recorded. The background spectrum is automatically subtracted from the sample

spectrum.

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are

identified to determine the functional groups present.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like

N-Methyl-n-propylaniline, GC-MS is a common method.

Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a

common technique where high-energy electrons bombard the sample, leading to the

formation of a molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of organic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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